molecular formula C14H21Cl2NO B1456188 3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219963-78-6

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456188
M. Wt: 290.2 g/mol
InChI Key: UFURXFSYBQVZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219963-78-6 . It has a molecular formula of C14H21Cl2NO.


Molecular Structure Analysis

The molecular structure of “3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to a chloro-methylphenoxy group . The molecular weight of this compound is 290.2 g/mol.

Scientific Research Applications

  • Metabolic Activity : A study found that a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, showed reduced food intake and weight gain in obese rats, suggesting potential applications in metabolism-related research (Massicot, Steiner, & Godfroid, 1985).

  • Synthesis and Biological Activities : Research on 2,6-diaryl-3-methyl-4-piperidone derivatives, which are structurally related to the compound , showed these compounds have analgesic, local anesthetic, and antifungal properties. This implies potential applications in synthesizing compounds with specific biological activities (Rameshkumar et al., 2003).

  • Cytotoxic and Anticancer Agents : A study on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, which are related to the compound of interest, indicated that these compounds are cytotoxic to murine P388 and L1210 cells as well as human tumors. This suggests potential applications in cancer research (Dimmock et al., 1998).

  • Antibacterial and Antioxidant Properties : Another study synthesized new hydrochlorides of 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols and found that some exhibited moderate antibacterial activity and high antioxidant activity, highlighting potential applications in these areas (Гаспарян et al., 2011).

  • Antimicrobial Evaluation : A study on the synthesis and antimicrobial evaluation of novel imines and thiazolidinones, derived from a similar compound, indicated their potential in antimicrobial applications (Fuloria et al., 2009).

  • Antimycobacterial Assay : Research on xanthone derivatives, structurally related to the compound, showed significant inhibition of M. tuberculosis growth, suggesting potential uses in antimycobacterial research (Szkaradek et al., 2008).

properties

IUPAC Name

3-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-9-13(15)4-5-14(11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFURXFSYBQVZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

CAS RN

1219963-78-6
Record name Piperidine, 3-[2-(4-chloro-2-methylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219963-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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